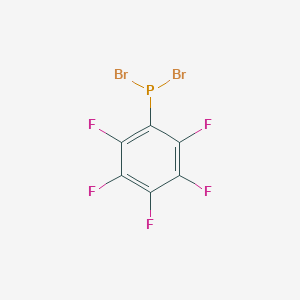
Dibromo(pentafluorophenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(pentafluorophenyl)phosphine, also known as Ph2PBr2(C6F5), is a chemical compound that has gained significant attention in the field of organophosphorus chemistry. It is a white crystalline solid that is highly reactive and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of dibromo(pentafluorophenyl)phosphine is not fully understood. However, it is believed to exert its biological activities through the formation of reactive intermediates, such as phosphonium ylides and phosphoranes. These intermediates can then interact with various biomolecules, including proteins and nucleic acids, leading to the observed biological effects.
Biochemische Und Physiologische Effekte
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types, leading to cell death. Additionally, it has been found to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase, leading to altered physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dibromo(pentafluorophenyl)phosphine in lab experiments is its high reactivity and selectivity. It can be used as a powerful reagent for the synthesis of various organophosphorus compounds. Additionally, it has been found to exhibit low toxicity, making it a suitable candidate for biological studies. However, one of the limitations of using dibromo(pentafluorophenyl)phosphine is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of dibromo(pentafluorophenyl)phosphine. One area of interest is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of dibromo(pentafluorophenyl)phosphine and its potential as a therapeutic agent for various diseases. Furthermore, the use of dibromo(pentafluorophenyl)phosphine in the development of new materials, such as sensors and catalysts, is another area of interest for future research.
Synthesemethoden
The synthesis of dibromo(pentafluorophenyl)phosphine is typically carried out through the reaction of pentafluorobenzene with triphenylphosphine and bromine. The reaction proceeds through a substitution reaction, where the bromine atoms replace the hydrogen atoms in the pentafluorobenzene ring. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus type 1. In terms of anticancer activity, dibromo(pentafluorophenyl)phosphine has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Eigenschaften
CAS-Nummer |
13379-67-4 |
|---|---|
Produktname |
Dibromo(pentafluorophenyl)phosphine |
Molekularformel |
C6Br2F5P |
Molekulargewicht |
357.84 g/mol |
IUPAC-Name |
dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI-Schlüssel |
REMGEPKWEWKCEZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



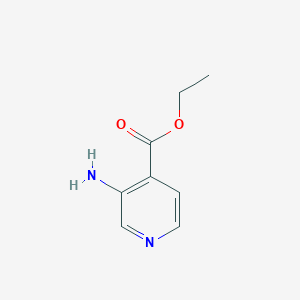
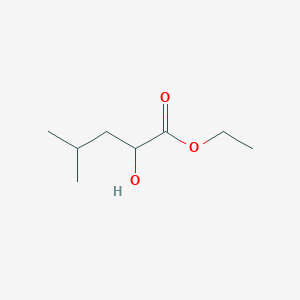
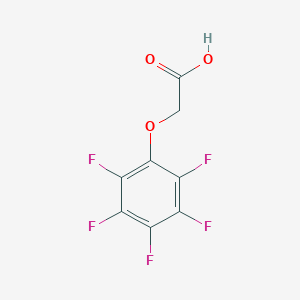
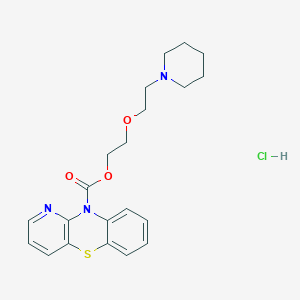
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
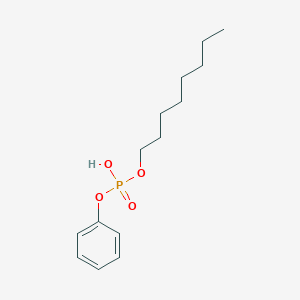
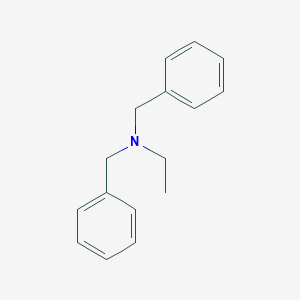

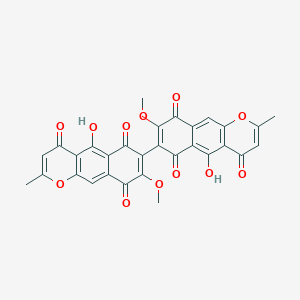
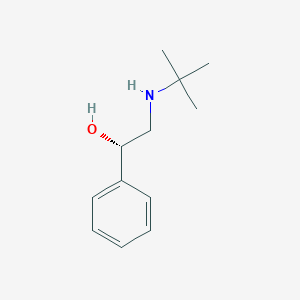

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
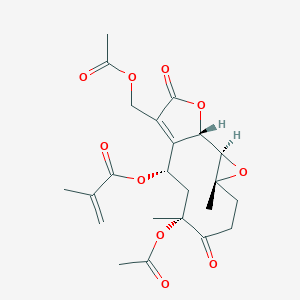
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)